Ethyl 4-(butylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid . It is used in chemical synthesis .
Synthesis Analysis
Ethyl 4-(butylamino)benzoate is synthesized from butyraldehyde and benzocaine . It is also available for purchase from various chemical suppliers .Molecular Structure Analysis
The molecular formula of Ethyl 4-(butylamino)benzoate is C13H19NO2 . The molecular weight is 221.30 . The InChI Key is GTXRSQYDLPYYNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 4-(butylamino)benzoate is a solid substance . It has a melting point of 68-70 °C and a boiling point of 220 °C at 2 mmHg . The density is 1.0451 (rough estimate) and the refractive index is 1.5175 (estimate) .Scientific Research Applications
1. Crystal Structure Analysis
The crystal structure of Ethyl 4-(butylamino)-3-nitrobenzoate is characterized by three independent molecules in its asymmetric unit. It features an intramolecular N—H⋯O hydrogen bond in each molecule, forming an S(6) ring motif. The structure's stability is enhanced by intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Narendra Babu et al., 2009).
2. Chemical Synthesis and Characterization
Ethyl 4-(butylamino)-3-nitrobenzoate is used in the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate through a "one-pot" nitro-reductive cyclization process. This synthesis is characterized using various techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry (Sathyanarayana & Poojary, 2021).
3. Optical and Electrochemical Properties
This compound is involved in the synthesis of new benzimidazole ligands that exhibit intense blue-green fluorescence with high to moderate quantum yield. These ligands are characterized for their optoelectronic properties and potential applications in organic optoelectronics (Sathyanarayana et al., 2020).
4. Molecular Electrostatic Potential Analysis
Molecular electrostatic potential (MEP) studies on Ethyl 4-(butylamino)-3-nitrobenzoate identify reactive sites of the molecule, providing insights into its chemical reactivity and interaction potentials (Sathyanarayana & Poojary, 2021).
5. Photonic Applications
This compound is used in the synthesis of hydrazone derivatives for investigating their nonlinear optical properties. These studies are vital for developing photonic devices, exploring the compound's potential in photonics (Nair et al., 2022).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(butylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-5-8-14-11-7-6-10(13(16)19-4-2)9-12(11)15(17)18/h6-7,9,14H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYBXKDVKDHZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(butylamino)-3-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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